Methyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate
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Overview
Description
Methyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate, also known as biotin methyl ester, is a derivative of biotin. Biotin is a water-soluble B-vitamin (vitamin B7) that plays a crucial role in various metabolic processes, including the synthesis of fatty acids, amino acids, and glucose. The methyl ester form of biotin is often used in biochemical research and industrial applications due to its stability and ease of handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate typically involves the esterification of biotin with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of biotin to its methyl ester form .
Industrial Production Methods: In industrial settings, the production of biotin methyl ester involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form biotin sulfoxide or biotin sulfone.
Reduction: Reduction reactions can convert the compound back to biotin or its reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Biotin sulfoxide, biotin sulfone.
Reduction: Biotin, reduced biotin derivatives.
Substitution: Various biotin derivatives with different functional groups.
Scientific Research Applications
Methyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biotin-dependent enzymes and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including its role in treating biotin deficiency and its use in drug delivery systems.
Mechanism of Action
The mechanism of action of methyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate involves its conversion to biotin in the body. Biotin acts as a coenzyme for carboxylase enzymes, which are involved in critical metabolic processes such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism. The compound binds to the active site of these enzymes, facilitating the transfer of carbon dioxide and enabling the enzymatic reactions to proceed .
Comparison with Similar Compounds
Biotin: The parent compound of biotin methyl ester, essential for various metabolic processes.
Biotin sulfoxide: An oxidized form of biotin with similar biochemical properties.
Biotin sulfone: Another oxidized derivative of biotin with distinct chemical properties.
Uniqueness: Methyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate is unique due to its esterified form, which enhances its stability and makes it more suitable for certain industrial and research applications. Its ability to undergo various chemical reactions and its role as a precursor to biotin further highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C17H29N3O4S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
methyl 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate |
InChI |
InChI=1S/C17H29N3O4S/c1-24-15(22)9-3-2-6-10-18-14(21)8-5-4-7-13-16-12(11-25-13)19-17(23)20-16/h12-13,16H,2-11H2,1H3,(H,18,21)(H2,19,20,23)/t12-,13-,16-/m0/s1 |
InChI Key |
MTIZHLHFACYVKF-XEZPLFJOSA-N |
Isomeric SMILES |
COC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
COC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
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